molecular formula C11H9NO2 B186399 Methyl quinoline-6-carboxylate CAS No. 38896-30-9

Methyl quinoline-6-carboxylate

Cat. No. B186399
CAS RN: 38896-30-9
M. Wt: 187.19 g/mol
InChI Key: XSRWQTDEIOHXSL-UHFFFAOYSA-N
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Description

Methyl quinoline-6-carboxylate, also known as Methyl 6-quinolinecarboxylate, is a chemical compound with the molecular formula C11H9NO2 . It has an average mass of 187.195 Da and a monoisotopic mass of 187.063324 Da . It is also known by other names such as 6-Quinoléinecarboxylate de méthyle in French and Methyl-6-chinolincarboxylat in German .


Synthesis Analysis

The synthesis of quinoline derivatives, including Methyl quinoline-6-carboxylate, has been a topic of interest in recent years due to their various applications in medicinal and synthetic organic chemistry . Various methods have been explored for the synthesis of quinoline derivatives, including microwave synthesis, the use of clay or other recyclable and reusable catalysts, one-pot reactions, solvent-free reaction conditions, the use of ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis (UV radiation) .


Molecular Structure Analysis

The molecular structure of Methyl quinoline-6-carboxylate consists of a benzene ring fused with a pyridine moiety . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Methyl quinoline-6-carboxylate exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . It may react vigorously with strong oxidizing agents and strong acids .


Physical And Chemical Properties Analysis

Methyl quinoline-6-carboxylate is a light brown solid . It has a predicted melting point of 85 °C . It is sensitive to prolonged exposure to light .

Scientific Research Applications

Quinoline and its derivatives are known for their exceptionally broad spectrum of activity, including antimicrobial, antiviral, and anticancer potency . They are also used in manufacturing dyes, food colorants, pH indicators, and other organic compounds .

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

The synthesis of quinoline and its analogs includes multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .

    Pharmaceutical Applications

    • Quinoline derivatives have a broad spectrum of activity, including antimicrobial, antiviral, and anticancer potency . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
    • Quinolines and their heteroannulated derivatives have diverse biological activities as antifungal, anti-inflammatory, anti-diabetes, anti-Alzheimer’s disease, antioxidant, and diuretic activities .

    Industrial Chemistry

    • Quinoline and its derivatives have various applications in the field of industrial chemistry . They are used in manufacturing dyes, food colorants, pH indicators, and other organic compounds .

    Synthetic Organic Chemistry

    • Quinolines have become important compounds because of their variety of applications in synthetic organic chemistry . The synthesis of quinoline and its analogs includes multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .

    Biological Systems

    • 6-Methylquinoline was used in the synthesis of fluorescent halide-sensitive quinolinium dyes and fluorescent probes for determination of chloride in biological systems .

    Environmental Applications

    • 6-Methylquinoline can be used as a primary carbon source in the culture of Pseudomonas putida QP1 .

    Green Chemistry

    • Recent advances in the synthesis of quinolines focus on green and clean syntheses using alternative reaction methods . These include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .

    Pharmaceutical Applications

    • Quinoline derivatives have a broad spectrum of activity, including antimicrobial, antiviral, and anticancer potency . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
    • Quinolines and their heteroannulated derivatives have diverse biological activities as antifungal, anti-inflammatory, anti-diabetes, anti-Alzheimer’s disease, antioxidant, and diuretic activities .

    Industrial Chemistry

    • Quinoline and its derivatives have various applications in the field of industrial chemistry . They are used in manufacturing dyes, food colorants, pH indicators, and other organic compounds .

    Synthetic Organic Chemistry

    • Quinolines have become important compounds because of their variety of applications in synthetic organic chemistry . The synthesis of quinoline and its analogs includes multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .

    Biological Systems

    • 6-Methylquinoline was used in the synthesis of fluorescent halide-sensitive quinolinium dyes and fluorescent probes for determination of chloride in biological systems .

    Environmental Applications

    • 6-Methylquinoline can be used as a primary carbon source in the culture of Pseudomonas putida QP1 .

    Green Chemistry

    • Recent advances in the synthesis of quinolines focus on green and clean syntheses using alternative reaction methods . These include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .

Safety And Hazards

Methyl quinoline-6-carboxylate may cause eye and skin irritation . It may be harmful if absorbed through the skin . It is also sensitive to prolonged exposure to light and may react vigorously with strong oxidizing agents and strong acids .

Future Directions

Quinoline derivatives, including Methyl quinoline-6-carboxylate, have a broad range of applications in medicinal, bioorganic, and industrial chemistry as well as in the field of synthetic organic chemistry . In recent years, there are greater societal expectations that chemists should produce greener and more sustainable chemical processes . Therefore, future research may focus on the development of greener and cleaner syntheses for quinoline derivatives .

properties

IUPAC Name

methyl quinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-11(13)9-4-5-10-8(7-9)3-2-6-12-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRWQTDEIOHXSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353108
Record name methyl quinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl quinoline-6-carboxylate

CAS RN

38896-30-9
Record name Methyl 6-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38896-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl quinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Quinolinecarboxylic acid, methyl ester
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Synthesis routes and methods I

Procedure details

To a solution of quinoline-6-carboxylic acid (183 g, 1.06 mol) in methanol (1 lit.), thionyl chloride (150.7 g, 1.2 mol) was added dropwise at 0° C. and then stirred at 65° C. for 12 h. The reaction mixture was concentrated and to the residue dichloromethane and aqueous sodium carbonate solutions were added. The organic layer was dried with sodium sulphate and concentrated to afford the title compound as a brown solid (150 g, 75%).
Quantity
183 g
Type
reactant
Reaction Step One
Quantity
150.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
75%

Synthesis routes and methods II

Procedure details

To a solution of quinoline-6-carboxylic acid (1.00 g, 5.77 mmol) in MeOH (10 mL) was added hydrogen chloride (2.00 mL, 8.00 mmol) (4.0M in 1,4-dioxane). The reaction was stirred 18 h at rt, LCMS shows <10% conversion. Additional hydrogen chloride (2.00 mL, 8.00 mmol) was added and the reaction heated to 50° C. in an oil bath 36 h. The reaction was cooled to rt and concentrated in vacuo. The solid was dissolved in DCM and extracted with sat. aqueous NaHCO3 (2×50 mL). The organic layer was dried (MgSO4), and concentrated to give the product which was used without further purification in the next step.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

4.0 g of 6-quinolinecarboxylic acid were suspended in 30 ml of MeOH, 2.0 ml of conc. sulfate was added under ice cooling, and the mixture was stirred at 70° C. for 22 hours. The reaction solution was concentrated under reduced pressure, and the residue was mixed with water and neutralized with potassium carbonate. The thus-precipitated solid was filtered and dried to obtain 4.28 g of 6-quinolinecarboxylic acid methyl ester. 0.5 g of the obtained ester body was dissolved in 5 ml of formamide, 0.15 ml of conc. sulfate, 0.05 g of ferrous sulfate hepta-hydrate, and 0.4 ml of 31% hydrogen peroxide were sequentially added thereto, and the mixture was stirred at 80° C. for 50 minutes. The reaction solution was mixed with water and alkalinized with potassium carbonate. 10% MeOH-chloroform was added, and insoluble matter was filtered using celite. The obtained filtrate was separated, the obtained organic layer was dried over anhydrous sodium sulfate and concentrated, and the obtained residue was washed with EtOH to obtain 0.15 g of 6-methoxycarbonyl-2-quinolinecarboxamide.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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